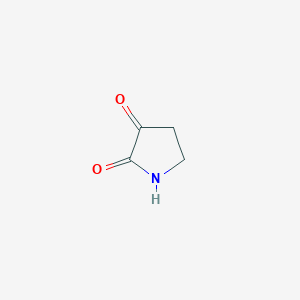

Pyrrolidine-2,3-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYXSLAAXZTRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Pyrrolidine 2,3 Dione Scaffold in Heterocyclic Chemistry

The pyrrolidine-2,3-dione framework is a versatile building block in heterocyclic chemistry, primarily due to its utility as an intermediate in the synthesis of complex molecules. researchgate.net This five-membered ring system, containing a nitrogen atom and two ketone functionalities, serves as a precursor for creating diverse heterocyclic compounds, some of which are related to naturally occurring pyrrolidine (B122466) alkaloids. researchgate.netbohrium.com Its structural features allow for various chemical modifications, making it a valuable tool for medicinal chemists. nih.gov

The significance of this scaffold is underscored by its presence in a range of biologically active compounds. jst-ud.vn For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory, and antitumor agents. researchgate.netbeilstein-journals.org The ability to functionalize the this compound core at multiple positions enables the generation of extensive compound libraries for drug discovery programs. nih.govrsc.org

Recent research has highlighted the synthesis of highly substituted pyrrolidine-2,3-diones, including those with all-carbon quaternary stereocenters, through methods like one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov Such synthetic strategies provide access to structurally complex and densely functionalized pyrrolidinone products. nih.gov Furthermore, the development of biocatalytic approaches offers an efficient and stereoselective pathway to synthesize these valuable heterocyclic compounds under mild conditions. researchgate.net

The reactivity of the this compound core, particularly at the C3 carbonyl group, allows for various transformations, including nucleophilic additions and spiro-annulations, expanding the chemical space accessible from this scaffold. nih.gov This reactivity has been leveraged to create novel β-amino acids and other functionalized derivatives. nih.gov

Research Trajectories and Future Outlook for Pyrrolidine 2,3 Dione Chemistry

Multicomponent Reaction Protocols for this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules like pyrrolidine-2,3-diones in a single operation by combining three or more reactants. nih.govtandfonline.com This approach is valued for its step economy and the ability to rapidly generate structural diversity. nih.gov

A notable and facile method for producing highly substituted pyrrolidine-2,3-diones involves a one-pot, three-component cyclization/allylation sequence. nih.govresearchgate.netacs.org This process is followed by a Claisen rearrangement to yield densely functionalized pyrrolidinone products that feature an all-carbon quaternary stereocenter. nih.govresearchgate.netacs.orgacs.org The reaction sequence is praised for its operational simplicity and high diastereoselectivity, providing access to valuable heterocyclic scaffolds on a gram scale. nih.govacs.orgacs.org For instance, the three-component reaction of a methyl ester, an aldehyde, and 2,4-dimethoxybenzylamine (B23717) (2,4-DMBA) yields 1,5-dihydro-2H-pyrrol-2-ones. nih.gov A subsequent one-pot allylation with allyl bromide and removal of the protecting group furnishes allyl vinyl ethers, which then undergo a Claisen rearrangement in refluxing toluene (B28343) to provide 4-allylpyrrolidine-2,3-diones as single diastereomers. nih.gov Another approach involves a three-component [3+2] cycloaddition of amino esters or amino acids with 2-bromobenzaldehydes and maleimides, followed by N-allylation and an intramolecular Heck reaction to form complex fused-ring systems. beilstein-journals.org

The condensation of pyruvic acid derivatives with various aldehydes and amines serves as a classical and effective route to the this compound skeleton. researchgate.netresearchtrends.net Generally, 1,5-diaryl-2,3-dioxopyrrolidines can be synthesized by reacting benzylideneaniline (B1666777) with pyruvic acid or by combining anilines with benzylidenepyruvic acid. researchtrends.net A one-pot, three-component reaction protocol can be employed where a mixture of an amine (R¹NH₂) and an aldehyde is stirred, followed by the addition of a pyruvic acid derivative, such as p-bromophenyl pyruvate, in the presence of acetic acid to yield the desired this compound. nih.gov This method has been successfully used to prepare a range of analogues by varying the amine and aldehyde components. nih.gov For example, heating 8-aminoquinoline (B160924) with acetaldehyde (B116499) and pyruvic acid in ethanol (B145695) results in the formation of 5-methyl-1-(8-quinolyl)-2,3-dioxopyrrolidine. researchtrends.net

Sodium diethyl oxalacetate (B90230) is a key starting material in multicomponent reactions for synthesizing 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. uitm.edu.myuitm.edu.my This protocol involves the reaction of sodium diethyl oxalacetate with various amines and aldehydes. tandfonline.comuitm.edu.myuitm.edu.my This MCR approach has been utilized to produce a series of 2,3-dioxo-4-carboxy-5-(aromatic or aliphatic)pyrrolidines in moderate to good yields. uitm.edu.myuitm.edu.my The use of a chiral amine, such as (S)-phenyl ethyl amine, in this reaction has been employed to investigate the stereochemistry at the C-5 position of the resulting pyrrolidine skeleton. uitm.edu.my These reactions are often performed by refluxing the components in ethanol. tandfonline.com

A green and highly stereoselective biocatalytic method has been developed for the synthesis of functionalized pyrrolidine-2,3-diones. researchgate.netrsc.org This approach utilizes the enzyme laccase from Myceliophthora thermophila (Novozym 51003) to catalyze the oxidation of catechols into reactive ortho-quinones. rsc.orgresearchgate.net These intermediates then undergo a subsequent 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.netrsc.orgresearchgate.net This enzymatic process operates under mild conditions and allows for the creation of new all-carbon quaternary stereocenters. researchgate.netrsc.org The reaction has been successfully applied to various substituted catechols and pyrrolones, yielding a range of products in moderate to good yields (42–91%). rsc.orgresearchgate.net Laccases are favored as green catalysts because they use aerial oxygen as the oxidant and produce only water as a byproduct. nih.govnih.gov

Table 1: Comparison of this compound Synthesis Yields via Laccase Catalysis

| Reactant 1 (3-hydroxy-1,5-dihydro-2H-pyrrol-2-one) | Reactant 2 (Catechol) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Various Substituents | Various Substituents | Myceliophthora thermophila laccase | 42-91% | rsc.org |

| Various Substituents | Various Substituents | K₃Fe(CN)₆ | 60% (for one reaction) | rsc.org |

Synthesis from 2-Pyrrolidinone (B116388) Derivatives and Aliphatic Amines

An alternative route to 1,4,5-trisubstituted this compound derivatives involves the reaction of pre-synthesized 2-pyrrolidinone derivatives with aliphatic amines. beilstein-journals.org Typically, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones are first prepared via a three-component reaction of an ester of an acylpyruvic acid (like ethyl 2,4-dioxovalerate), an aromatic aldehyde, and an aniline. beilstein-journals.orgjst-ud.vn These 2-pyrrolidinone precursors are then treated with an aliphatic amine, such as methylamine or 4-methoxybenzylamine (B45378), in a solvent like ethanol. beilstein-journals.orgjst-ud.vn This step results in the formation of the corresponding this compound derivatives, which exist in an enamine form stabilized by an intramolecular hydrogen bond. beilstein-journals.org A transimination reaction has also been reported, where 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones react with methylamine to yield 4-(1-methylamino)ethylidene derivatives with high yields (80-92%). beilstein-journals.org

Table 2: Synthesis of Pyrrolidine-2,3-diones from 2-Pyrrolidinone Precursors

| 2-Pyrrolidinone Precursor | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one | Methylamine | 4-(1-(methylamino)ethylidene)-1,5-diphenylthis compound | Not specified | beilstein-journals.org |

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | Methylamine | 4-(1-(methylamino)ethylidene)-1-(3-nitrophenyl)-5-phenylthis compound | Not specified | jst-ud.vn |

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | 4-Methoxybenzylamine | 4-(1-((4-methoxybenzyl)amino)ethylidene)-1-(3-nitrophenyl)-5-phenylthis compound | Not specified | jst-ud.vn |

| 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Methylamine | 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | 80-92% | beilstein-journals.org |

Derivatization Strategies for Functionalized Pyrrolidine-2,3-diones

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of complex and polycyclic molecules. nih.govbohrium.com The alkene and ketone moieties present in these heterocycles are common sites for functionalization. nih.gov For example, the alkene in 4-allylpyrrolidine-2,3-diones can undergo ring-closing metathesis using Grubbs' catalyst to form novel seven-membered ring-fused systems. nih.gov

The core structure can also be a precursor for other valuable compounds. Oxidative ring-opening of 4-allylpyrrolidine-2,3-diones can lead to the formation of novel β-amino acids. nih.gov Furthermore, the this compound intermediate, specifically 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidine, can be used in various transformations including C-4 alkylation, stereoselective reduction, hydrolysis, decarboxylation, and α-keto halogenation to produce a diverse library of pyrrolidinone-type compounds. uitm.edu.my Another strategy involves the reaction of 3-hydroxy-pyrrolidines with amines like ethyl amine or morpholine (B109124) in an acidic solvent, which results in the substitution of the hydroxyl group at the C-3 position. nih.gov The nitrogen atom of the pyrrolidinone ring also provides a handle for derivatization, allowing for the introduction of various substituents. thieme-connect.de

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for the functionalization of the this compound scaffold. These reactions typically target the carbon atom at the C-4 position, leveraging its nucleophilic character.

One synthetic approach involves the use of 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines as intermediates. uitm.edu.my These compounds can be synthesized through multicomponent reactions using sodium diethyl oxalacetate, various amines, and aldehydes. uitm.edu.my The resulting this compound can then undergo further chemical transformations, including the synthesis of C-4 alkylated compounds. uitm.edu.my

Acylation of pyrrolidine-2,4-diones, a related class of compounds, has been achieved at the C-3 position using acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids. rsc.org A particularly effective method utilizes boron trifluoride–diethyl ether as the Lewis acid, leading to the isolation of neutral boron difluoride complexes of the 3-acyltetramic acids, which are subsequently subjected to methanolysis. rsc.org While this example pertains to the pyrrolidine-2,4-dione (B1332186) system, the principles of C-acylation are relevant to the broader class of pyrrolidinediones.

The introduction of acyl groups at the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be accomplished through three-component reactions of esters of acylpyruvic or aroylpyruvic acids with aromatic aldehydes and amines. beilstein-journals.org These resulting 4-acyl-3-hydroxy-3-pyrroline-2-ones are valuable intermediates for further derivatization. beilstein-journals.org

Stereoselective Reduction and Decarboxylation

Stereoselective reduction of the dicarbonyl functionality within the this compound ring is a key strategy for generating stereochemically defined downstream products, such as pyrrolidine-based iminosugar hybrids. A notable method involves the stereoselective reduction of dioxopyrrolidines using sodium borohydride (B1222165) in the presence of acetic acid (NaBH₄/AcOH). tandfonline.com This reaction yields compounds that can be further reduced using an excess of lithium aluminum hydride (LiAlH₄). tandfonline.com

Decarboxylation is another important transformation, often following a hydrolysis step. For instance, 4-carbethoxy-1,5-diphenyl-2,3-dioxopyrrolidine can undergo hydrolysis and subsequent decarboxylation. researchtrends.net A facile, one-step conversion of highly substituted pyrrolidine-2,3-diones to novel β-amino acids has also been reported. nih.gov This method involves an initial three-component cyclization/allylation followed by a Claisen rearrangement to produce densely functionalized pyrrolidinone products with an all-carbon quaternary stereocenter. nih.gov These 4-allylpyrrolidine-2,3-diones can then be converted to β²,²,³-amino acids through oxidative ring opening. nih.gov

A study on the synthesis of various pyrrolidinone-type compounds employed a range of chemical reactions, including stereoselective reduction and decarboxylation, starting from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. uitm.edu.my

Transimination Reactions for 4-(1-Methylamino)ethylidene Derivatives

A series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been successfully synthesized through a reversible transimination reaction. beilstein-journals.orgnih.gov This method involves the reaction of Schiff' base (C=N) linkage-containing this compound derivatives with methylamine, affording the desired products in high yields ranging from 80 to 92%. beilstein-journals.orgnih.gov

The starting materials, 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, are prepared by the reaction of 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones with 4-methoxybenzylamine. beilstein-journals.org The subsequent transimination reaction with methylamine proceeds due to the higher basicity of methylamine compared to 4-methoxybenzylamine, which shifts the equilibrium towards the formation of the 4-(1-methylamino)ethylidene products. beilstein-journals.org

The proposed mechanism for this transimination involves the nucleophilic attack of methylamine on the carbon atom of the C=N double bond of the starting Schiff base. This is followed by an intramolecular proton transfer from the nitrogen atom of the methylamine moiety to the nitrogen atom of the 4-methoxybenzylamine group. The final step is the heterolytic cleavage of the covalent bond between the tetrahedral carbon atom and the positively charged nitrogen atom, resulting in the final this compound derivatives and 4-methoxybenzylamine. beilstein-journals.org

The structures of these synthesized compounds have been confirmed by nuclear magnetic resonance (NMR) spectroscopy, and in the case of 4-(1-methylamino)ethylidene-1,5-diphenylthis compound, the molecular structure was further validated by single-crystal X-ray diffraction. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of 4-(1-Methylamino)ethylidene-1,5-disubstituted Pyrrolidine-2,3-diones

| Compound | Substituent (R¹) | Substituent (R²) | Yield (%) |

|---|---|---|---|

| 5a | Phenyl | Phenyl | 92 |

| 5b | Phenyl | 4-Methylphenyl | 85 |

| 5c | Phenyl | 4-Methoxyphenyl | 80 |

| 5d | Phenyl | 4-Chlorophenyl | 88 |

| 5e | 3-Nitrophenyl | Phenyl | 82 |

Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org

Incorporation of Alkyl Ether Pharmacophores

The incorporation of alkyl ether pharmacophores into the pyrrolidine-2,4-dione scaffold has been explored for the discovery of novel herbicidal agents, with natural tetramic acids serving as lead compounds. rsc.org This synthetic strategy involves a series of reactions including substitution, acylation, cyclization, and acidification. rsc.org

In one pathway, pyrrolidine-2,4-dione derivatives incorporating a chainlike alkoxyalkyl moiety were synthesized. rsc.org Another, more extensively explored route, led to the synthesis of nineteen pyrrolidine-2,4-dione derivatives incorporating a substituted phenoxyethyl moiety. rsc.org The structures of these target compounds were confirmed by FT-IR, ¹H NMR, ¹³C NMR, and HRMS spectral analyses. rsc.org Furthermore, the single-crystal structure of one of the compounds, featuring a 1-hydroxyethylidene group linked to the third position of the pyrrolidine heterocycle, was determined by X-ray diffraction, revealing a Z-configuration for the double bond. rsc.org

While this work focuses on the pyrrolidine-2,4-dione core, the synthetic principles for introducing alkyl ether functionalities are applicable to the broader class of pyrrolidinediones and demonstrate a viable strategy for modifying their physicochemical and biological properties. rsc.org

Elucidation of Reaction Mechanisms and Kinetics

Computational Investigations of Reaction Pathways

Computational chemistry, particularly through quantum chemical studies, has become an indispensable tool for elucidating the complex mechanisms involved in the synthesis of pyrrolidine-2,3-dione derivatives. These theoretical approaches allow for a detailed examination of reaction pathways that may be difficult to observe experimentally.

Density Functional Theory (DFT) calculations have been extensively employed to model the reaction mechanisms for the synthesis of various this compound derivatives. These studies provide a molecular-level understanding of the entire reaction process, from initial reactant interaction to final product formation.

One such study focused on the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378). nih.govrsc.org This process involves a sequence of Michael addition, a Nef-type rearrangement, and subsequent cyclization. DFT calculations were used to investigate each stage of this complex transformation. nih.gov Similarly, the mechanism for the reaction between 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine (B109427) (CH₃NH₂) to yield 4-(1-methylamino)ethylene-1,5-diphenylthis compound has been explored using DFT. nih.gov This represents the first detailed computational explanation of the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine. nih.gov

These theoretical models are crucial for understanding how factors like solvent and catalysts influence the reaction, and for rationalizing the observed product distributions. For instance, calculations have been performed in both the gas phase and using an ethanol (B145695) solvent model to simulate realistic experimental conditions. nih.govbeilstein-journals.org

The analysis of Potential Energy Surfaces (PES) is a core component of computational mechanistic studies, as it maps the energy of the system as a function of the geometry of the reacting molecules. By identifying the minima (reactants, intermediates, products) and saddle points (transition states) on the PES, the most likely reaction pathway can be determined.

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, the reaction PES was calculated to detail the mechanism of forming the main product and its isomers. nih.gov This analysis revealed that the main product is favorably formed by following the pathway with the lowest Gibbs free energy of activation (ΔG‡). nih.govbeilstein-journals.org

For the synthesis from coumarin and nitromethane, DFT calculations elucidated the energy barriers for each key step. The initial Michael addition of deprotonated nitromethane to coumarin has a calculated energy barrier of 21.7 kJ mol⁻¹. rsc.orgresearchgate.net The subsequent intramolecular proton transfer from the methylene (B1212753) group to the nitro group, a critical step in tautomerization, faces a much higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net The final cyclization step, which forms the pyrrolidine (B122466) ring, proceeds with a very low activation barrier of only 11.9 kJ mol⁻¹ once the necessary tautomer is formed. nih.govrsc.org

Table 1: Calculated Activation Barriers for Pyrrolidinedione Synthesis from Coumarin

| Reaction Step | Activation Barrier (kJ mol⁻¹) | Reference |

|---|---|---|

| Michael Addition (deprotonated nitromethane) | 21.7 | rsc.orgresearchgate.net |

| Proton Transfer (Tautomerization) | 197.8 | rsc.orgresearchgate.net |

| Nef-Type Rearrangement (water-assisted) | 142.4 | rsc.orgresearchgate.net |

| Cyclization (ring formation) | 11.9 | nih.govrsc.org |

| Lactone Ring Opening | 84.9 | nih.gov |

DFT calculations are also instrumental in distinguishing between kinetic and thermodynamic control in a reaction. Kinetic selectivity refers to the preference for the product that is formed fastest (via the lowest activation barrier), while thermodynamic selectivity favors the most stable product.

In the reaction between 3-pyrroline-2-one (B142641) and aliphatic amines, computational results demonstrated that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. nih.govbeilstein-journals.org This implies that the distribution of products is primarily determined by the relative heights of the energy barriers leading to them, rather than their ultimate thermodynamic stabilities. The main product is formed via the pathway with the lowest activation energy, even if other isomeric products might be more stable. nih.gov

A key step in the synthesis of certain pyrrolidinedione derivatives from nitro compounds is the Nef-type rearrangement. nih.gov This reaction traditionally involves the acid hydrolysis of a nitroalkane salt to a carbonyl compound. wikipedia.org In the context of pyrrolidinedione synthesis from coumarin and nitromethane, this rearrangement transforms the nitromethyl substituent into a nitroso-hydroxymethyl group, which is a precursor to cyclization. nih.gov

Computational studies have modeled this rearrangement in detail. The mechanism involves the tautomerization of the nitromethyl group to its aci-nitro form, followed by the migration of an oxygen atom from the nitrogen to the carbon. nih.gov The energy barrier for this oxygen migration was found to be significantly influenced by the reaction environment. The lowest energy barrier, calculated at 142.4 kJ mol⁻¹, occurs when the rearrangement is assisted by a water molecule in an acidic medium. nih.govrsc.orgresearchgate.net In the absence of water, the mechanism proceeds through a high-energy three-membered oxaziridine (B8769555) ring intermediate, with a substantially higher energy barrier of 164.1 kJ mol⁻¹. nih.gov This highlights the crucial role of solvent and acid catalysis in facilitating the Nef-type rearrangement during the formation of the pyrrolidinedione ring.

Mechanistic Studies of Condensation Reactions

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones often involves condensation reactions. A notable example is the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives with aliphatic amines. nih.gov A possible reaction mechanism has been proposed based on computational results. nih.govbeilstein-journals.org The study suggests that the reaction proceeds favorably through a pathway with the lowest activation energy, leading to the main product. nih.gov The use of ethanol as a solvent was found to be superior to glacial acetic acid, leading to a dramatic increase in product yield. nih.govbeilstein-journals.org

Elimination Reactions and Thermodynamic Stability of Intermediates

The thermodynamic stability of intermediates is a critical factor throughout the reaction pathways leading to pyrrolidine-2,3-diones. Computational studies provide the relative energies of all species along the reaction coordinate, including various intermediates and transition states.

In the synthesis from coumarin, the formation of an intermediate with a C–O–N oxaziridine ring was investigated. nih.gov This intermediate was found to be significantly less stable (by 35.5 to 45.1 kJ mol⁻¹) than the preceding intermediate along the reaction path. The high instability of this intermediate and the high energy barrier for its formation suggest that this pathway is less favored than the water-assisted mechanism. nih.gov The final product of the Nef reaction, however, is very stable, with a relative energy of approximately -84.0 to -89.8 kJ mol⁻¹. nih.gov This large thermodynamic driving force helps to pull the reaction toward completion despite high-energy intermediates.

Advanced Spectroscopic and Structural Characterization of Pyrrolidine 2,3 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of pyrrolidine-2,3-diones. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's atomic framework can be assembled. jst-ud.vn

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of a 1,4,5-trisubstituted pyrrolidine-2,3-dione, such as 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)this compound, several characteristic signals are observed. jst-ud.vn The proton at the C5 position of the pyrrolidine (B122466) ring typically appears as a sharp singlet at a chemical shift (δ) of approximately 5.81 ppm. jst-ud.vn Protons of substituent groups, such as methyl groups attached to an exocyclic enamine moiety, can be seen as singlets or doublets depending on their connectivity; for instance, a methyl group adjacent to the C4 position may appear as a singlet around 1.86 ppm, while a methyl group on the nitrogen of the enamine side chain shows as a doublet near 3.01 ppm due to coupling with the N-H proton. jst-ud.vn Aromatic protons from substituents on the ring appear in their expected downfield region, typically between 7.19 and 8.26 ppm. jst-ud.vn

The ¹³C NMR spectrum provides complementary information, revealing the chemical shift of each carbon atom. The two carbonyl carbons of the this compound core are particularly diagnostic, with the C2 (amide) and C3 (ketone) carbons resonating in the downfield region of the spectrum. For example, in 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)this compound, the carbon signals are observed at δ 175.34 ppm and 164.78 ppm. jst-ud.vn The carbon at the C5 position is typically found around 61.13 ppm, while the carbons of the exocyclic double bond at C4 and its attached carbon appear at approximately 107.31 ppm and 165.83 ppm, respectively. jst-ud.vn

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 (C=O) | - | 164.78 |

| C3 (C=O) | - | 175.34 |

| C4 | - | 107.31 |

| C5 | 5.81 (s, 1H) | 61.13 |

| C6 (=C) | - | 165.83 |

| C7 (-CH₃) | 1.86 (s, 3H) | 15.35 |

| C8 (N-CH₃) | 3.01 (d, J=5.13 Hz, 3H) | 30.34 |

| Aromatic | 7.19 - 8.26 (m, 9H) | 117.30 - 148.38 |

Two-dimensional NMR experiments are crucial for confirming the atomic connectivity established by 1D NMR.

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. For instance, HSQC analysis of a substituted this compound would show a cross-peak connecting the proton signal at 5.81 ppm (H5) with the carbon signal at 61.13 ppm (C5), confirming the C5-H5 bond. jst-ud.vn

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is invaluable for piecing together the molecular structure. For example, HMBC spectra show correlations from the proton at C5 (δ 5.81 ppm) to the carbon at C4 (δ 107.31 ppm). jst-ud.vn Furthermore, protons on the exocyclic side chain, such as H7 (δ 1.86 ppm) and H8 (δ 3.01 ppm), show correlations to the C4 and C6 carbons, confirming the attachment and structure of the side chain. jst-ud.vn These long-range correlations unambiguously establish the connectivity between the pyrrolidine core and its substituents. jst-ud.vnjst-ud.vn

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the molecular formula of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), the elemental composition can be confirmed.

For this compound derivatives, HRMS is often performed using electrospray ionization (ESI). The analysis provides an experimental m/z value for the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. This experimental value is then compared to a calculated value based on the proposed molecular formula. An exact match between the found and calculated masses confirms the elemental composition. jst-ud.vnjst-ud.vn

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 339.0981 | 339.0982 |

| [M+Na]⁺ | 361.0800 | 361.0802 |

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. nih.govresearchgate.net This technique provides definitive proof of the molecular connectivity, absolute configuration at chiral centers, and detailed geometric parameters such as bond lengths and angles. beilstein-journals.org

For this compound derivatives, obtaining suitable crystals allows for a complete structural elucidation. The analysis reveals the crystal system, space group, and unit cell dimensions, which describe how the molecules are arranged in the solid state. The resulting molecular model confirms the stereochemical relationships between substituents on the pyrrolidine ring and provides precise measurements of the bond lengths and angles within the heterocyclic core and its appended groups. researchgate.net This information is critical for understanding the molecule's conformation and steric properties.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₆H₂₄N₂O₃ |

| Formula Weight | 412.47 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5031(3) |

| b (Å) | 9.1229(3) |

| c (Å) | 19.5749(9) |

| α (°) | 81.426(3) |

| β (°) | 86.726(3) |

| γ (°) | 72.583(3) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For pyrrolidine-2,3-diones, the most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl (C=O) groups.

The this compound core contains two distinct carbonyl environments: an amide (lactam) at the C2 position and a ketone at the C3 position. These two groups are expected to have characteristic, and typically separate, absorption bands. The C2 amide carbonyl stretch usually appears in the range of 1670–1710 cm⁻¹. The C3 ketone carbonyl, being adjacent to the electron-withdrawing amide group, typically absorbs at a slightly higher frequency, often in the 1720–1740 cm⁻¹ range. For comparison, related pyrrolidine-2,5-dione structures show sharp imide carbonyl bands around 1719-1724 cm⁻¹. researchgate.net Other characteristic bands include C-H stretching vibrations for aliphatic and aromatic groups (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Conformational Analysis and Tautomerism

Theoretical and Experimental Studies on Tautomeric Equilibria

Pyrrolidine-2,3-dione derivatives can exist in multiple tautomeric forms, primarily the diketone and various enol or enamine structures. The equilibrium between these forms is influenced by substitution patterns, solvent, and temperature.

Experimental studies, particularly utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in investigating these equilibria. For instance, in certain substituted 3-hydroxy-3-pyrroline-2-ones, which are precursors to pyrrolidine-2,3-diones, the broadening of peaks in ¹³C NMR spectra in a hydrogen-bond accepting solvent like DMSO is attributed to the rapid tautomerization between enol forms. nih.govjst-ud.vn This dynamic equilibrium can occur faster than the NMR timescale, leading to averaged signals or broadened peaks for the carbon atoms directly involved in the tautomerization. jst-ud.vn

Theoretical studies, primarily using Density Functional Theory (DFT), provide quantitative insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. nih.gov For example, DFT calculations on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones show that different enol tautomers have only a slight energy difference, with a small potential barrier for transformation, facilitating a rapid equilibrium. nih.gov In the case of 1,4,5-trisubstituted pyrrolidine-2,3-diones derived from these precursors, the enamine form is found to be the predominant and more stable tautomer. nih.gov

Computational results highlight that the relative stability of tautomers can be solvent-dependent. The energy difference between tautomers might be more significant in the gas phase compared to a polar solvent like ethanol (B145695), which can stabilize one form over the other through intermolecular interactions. nih.gov

| Parameter | Gas Phase (kcal·mol⁻¹) | Ethanol Solvent Model (kcal·mol⁻¹) |

|---|---|---|

| Relative Stability (ΔE of 4a' vs 4a) | 1.3 | 0.4 |

| Transformation Potential Barrier (4a to 4a') | 0.5 | 1.0 |

Intramolecular Hydrogen Bonding and its Role in Tautomer Stabilization

Intramolecular hydrogen bonding is a critical factor in determining which tautomer is most stable. researchgate.netmdpi.com In many derivatives of this compound, the enol or enamine tautomer is significantly stabilized by the formation of a strong intramolecular hydrogen bond, typically creating a six-membered pseudo-ring. nih.govresearchgate.net

The presence and strength of this hydrogen bond can be inferred from spectroscopic data. For example, the chemical shift of the proton involved in the hydrogen bond in ¹H NMR spectra can be indicative of its strength. The stabilization provided by this bond can make the conversion to the diketo form energetically unfavorable. mdpi.com

Conformational Preferences and Ring Planarity

The five-membered pyrrolidine (B122466) ring is inherently non-planar, a property that allows it to adopt various puckered conformations to minimize steric strain. nih.gov This phenomenon, sometimes called "pseudorotation," gives the ring significant three-dimensional character. nih.gov The two predominant conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are displaced on opposite sides of the plane). nih.gov

For proline, a related pyrrolidine-containing structure, the puckering typically occurs at the Cγ (C4) carbon, leading to two distinct envelope conformers known as Cγ-exo and Cγ-endo. nih.govresearchgate.net The nomenclature describes whether the Cγ atom is puckered away from (exo) or towards (endo) the carbonyl group of the residue. nih.gov The equilibrium between these puckers is relatively low, with an activation barrier of 2–5 kcal·mol⁻¹, allowing for rapid interconversion. nih.gov The preference for one pucker over the other is heavily influenced by the nature and stereochemistry of substituents on the ring. nih.govresearchgate.net

While the saturated pyrrolidine ring is flexible and puckered, the introduction of double bonds or fused rings, as seen in the enol tautomers of this compound, imposes constraints that increase the ring's planarity. Studies on the related pyrrolidine-2,5-dione have shown that the non-hydrogen atoms in the ring are nearly coplanar. nih.gov The pyrrolidine ring is considered to have an advantage of being nearly planar and strain-free. nih.gov The degree of planarity in this compound itself will depend on the specific tautomeric form and substitution pattern, with the enol form generally favoring a more planar arrangement due to the sp² hybridization of the C2 and C3 carbons.

Pyrrolidine 2,3 Dione As a Versatile Scaffold in Medicinal Chemistry Research

Scaffold Design and Structure-Activity Relationship (SAR) Studies

The pyrrolidine-2,3-dione nucleus is recognized as a viable starting scaffold for the development of inhibitors targeting various enzymes. nih.govacs.org Its utility has been particularly highlighted in the discovery of novel non-β-lactam inhibitors against Penicillin-Binding Protein 3 (PBP3) of Pseudomonas aeruginosa. acs.org High-throughput screening of a protease-targeting library identified the this compound core as a conserved scaffold among all potent hits, prompting further investigation into its structure-activity relationship (SAR). nih.gov

SAR studies are crucial for optimizing the biological activity of a lead compound. For this compound derivatives targeting PBP3, these studies have revealed several key structural features essential for inhibitory activity. nih.govacs.org Modifications are typically made at the nitrogen (R¹) and position 3 (R²) of the this compound core. researchgate.netaboutscience.eu

Key SAR findings for PBP3 inhibition include:

The 3-hydroxyl group: The presence of a hydroxyl group at the R² position is critical for recognizing and interacting with PBP3. Derivatives where this hydroxyl group was replaced by amines lost their inhibitory effect. nih.gov

Substitution at the R¹ position: A bulky group, such as a benzyl (B1604629) substitution or a heteroaryl group, at the R¹ position is required for potent inhibition. nih.gov Specifically, a heteroaryl group appended to the nitrogen of the this compound via a methylene (B1212753) linker was identified as a key feature for target inhibition. nih.govacs.org

Substitutions on the N-aryl ring: The presence of an electron-withdrawing group, such as a nitro group, on a benzene (B151609) ring at the 1-position of the this compound has been shown to enhance inhibitory activity against other targets like inducible nitric oxide synthase (iNOS), likely by optimizing hydrogen bonding interactions. nih.gov

These SAR studies guide the rational design and chemical optimization of this compound derivatives to improve their potency and selectivity for specific biological targets. nih.gov

Development of Novel Derivatives for Targeted Biological Pathways (In Vitro)

The versatility of the this compound scaffold has been leveraged to develop novel derivatives targeting a range of biological pathways involved in various diseases.

Derivatives of this compound have been investigated as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov In one study, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production. nih.gov Molecular docking analysis suggested that these compounds act as ligands for iNOS, forming hydrogen bonds and van der Waals interactions that stabilize the ligand-enzyme complex. nih.gov

One particular derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)this compound, demonstrated the strongest binding affinity in computational models and exhibited significant inhibitory activity against NO production in vitro, with an IC₅₀ value of 43.69 ± 5.26 µM. nih.gov The study suggested that the electron-withdrawing nitro group on the benzene ring at the 1-position was likely responsible for the enhanced activity by improving hydrogen bonding with key amino acid residues like Cys200. nih.gov These findings highlight the potential of this scaffold for developing anti-inflammatory agents that target iNOS-related pathways. nih.gov

In the search for new antibiotics to combat multidrug-resistant Gram-negative bacteria, the this compound scaffold was identified as a novel inhibitor of Pseudomonas aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.govacs.org A screening campaign of a protease-targeted chemical library led to the discovery of this compound class. acs.orgresearchgate.net

Further chemical optimization led to the synthesis of a focused library of derivatives to explore the SAR for PBP3 inhibition. nih.gov The research confirmed that two structural properties were essential for activity: a 3-hydroxyl group substitution (R²) and a bulky heteroaryl group at the R¹ position. nih.gov Fluorescence polarization experiments indicated that these compounds are competitive inhibitors that displace the binding of Bocillin FL at the catalytic transpeptidase site of the enzyme. nih.gov

Several optimized derivatives showed excellent target inhibition and initial antibacterial activity against P. aeruginosa, particularly when tested in the presence of a permeabilizer, suggesting that the compounds may have difficulty crossing the bacterial cell envelope on their own. nih.gov

| Compound | PBP3 Inhibition IC₅₀ (µM) | P. aeruginosa PAO1 MIC (µg/mL) (with PMBN) | P. aeruginosa Efflux Mutant MIC (µg/mL) (with PMBN) |

|---|---|---|---|

| Analogue 34 | 14 | 128 | 64 |

| Analogue 35 | 14 | 128 | 64 |

| Analogue 37 | 11 | 128 | 128 |

| Analogue 39 | 14 | 128 | 128 |

Data sourced from a study on novel PBP3 inhibitors. nih.gov MIC (Minimum Inhibitory Concentration) values were determined in the presence of Polymyxin B nonapeptide (PMBN), an outer membrane permeabilizer.

The hyperactivated Cdk5/p25 complex is implicated in severe neuropathological conditions, including the formation of neurofibrillary tangles in Alzheimer's disease. acs.org Therefore, inhibiting this complex is a promising therapeutic strategy. acs.org Computational simulations have identified this compound derivatives as novel candidate inhibitors of the Cdk5/p25 complex. acs.org

Using a ligand-based pharmacophore model, researchers screened chemical databases and identified potential drug-like molecules. acs.org Through molecular docking, molecular dynamics simulations, and binding free energy calculations, four this compound derivatives were identified as strong candidate inhibitors. acs.org The analysis showed that these inhibitors could occupy the ATP-binding site of the Cdk5/p25 complex and form stable interactions. acs.org The binding free energy estimations suggested a strong binding affinity for these novel compounds, indicating their potential to mitigate tau-mediated Alzheimer's pathology by inhibiting the Cdk5/p25 complex. acs.org

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type-2 diabetes. While the broader class of pyrrolidine (B122466) derivatives has been studied for this purpose, research specifically detailing the in vitro inhibition of these enzymes by this compound derivatives is not available in the provided search results.

Studies on the related pyrrolidine-2,5-dione (succinimide) scaffold have shown moderate to poor α-glucosidase inhibition, with the most active compound in one series showing an IC₅₀ value of 28.3 ± 0.28 µM. researchgate.net However, this does not directly apply to the this compound core.

Chitin (B13524) synthase is a crucial enzyme for fungal cell wall synthesis, making it an attractive target for the development of novel antifungal agents, as it is absent in mammals. A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which contain the this compound core as part of a more complex spirocyclic system, were designed and synthesized as potential chitin synthase inhibitors.

In vitro enzyme inhibition experiments showed that all the synthesized compounds in the series inhibited chitin synthase. The results of enzyme kinetic studies demonstrated that these compounds act as non-competitive inhibitors of the enzyme. Several derivatives exhibited inhibitory effects with IC₅₀ values that were close to that of the control drug, polyoxin (B77205) B.

| Compound | Chitin Synthase Inhibition IC₅₀ (mM) |

|---|---|

| Compound 4d | Comparable to Polyoxin B |

| Compound 4k | Comparable to Polyoxin B |

| Compound 4n | Comparable to Polyoxin B |

| Compound 4o | Comparable to Polyoxin B (Kᵢ = 0.14 mM) |

| Polyoxin B (Control) | IC₅₀ = 0.082 ± 0.013 mM |

Data derived from studies on novel spiro derivatives as antifungal agents. The IC₅₀ values for compounds 4d, 4k, 4n, and 4o were reported as being close to the control drug.

Molecular Docking and Ligand-Biomacromolecule Interaction Analysis

Molecular docking simulations are a crucial tool for understanding how this compound derivatives interact with biological targets at the molecular level. These computational studies predict the binding conformations and affinities of ligands within the active sites of proteins, guiding the design of more potent and selective inhibitors.

One area of investigation has been the inhibition of the Cyclin-dependent kinase 5 (Cdk5)/p25 complex, which is implicated in the pathology of Alzheimer's disease. nih.gov Computational simulations identified several this compound derivatives as potential novel inhibitors. nih.gov Molecular docking studies revealed that these compounds occupy the ATP-binding site of the Cdk5/p25 complex, a key region for its kinase activity. nih.gov The stability of these interactions was further confirmed by molecular dynamics simulations, with the binding free energy calculations suggesting a strong affinity between the inhibitors and the protein complex. nih.gov

In another study, derivatives of this compound were evaluated as potential anti-inflammatory agents through their interaction with inducible nitric oxide synthase (iNOS). researchgate.net Molecular docking analysis showed that these compounds bind to iNOS, forming key hydrogen bonds with amino acid residues such as Cys200 and Ser242. researchgate.net Van der Waals forces also played a significant role in stabilizing the ligand-protein complex. researchgate.net Notably, the compound 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)this compound demonstrated the highest binding affinity, with a calculated binding energy of -9.51 kcal/mol. researchgate.net

Furthermore, the pyrrolidine scaffold has been investigated for its potential as an antiviral agent. Docking studies on pyrrolidine derivatives targeting influenza neuraminidase identified key amino acid residues—Trp178, Arg371, and Tyr406—as crucial for binding within the active site. researchgate.net The interactions were primarily governed by hydrogen bonds and electrostatic forces, indicating a strong correlation between the calculated binding affinity and the experimentally observed inhibitory activity. researchgate.net

Scaffold Modifications for Enhanced Aqueous Solubility and Biofilm Inhibition

A significant challenge in the development of new therapeutic agents is ensuring adequate physicochemical properties, such as aqueous solubility, which is critical for bioavailability. Unmodified this compound scaffolds have often exhibited low aqueous solubility, limiting their therapeutic assessment. nih.gov To address this, researchers have synthesized novel libraries of monomeric and dimeric pyrrolidine-2,3-diones with modifications aimed at improving solubility and biological activity, particularly against bacterial biofilms. nih.govrsc.org

Bacterial biofilms, especially those formed by pathogens like Staphylococcus aureus, are notoriously resistant to conventional antibiotics. nih.govablesci.com A series of more than 25 monomeric and dimeric this compound analogs were synthesized and showed improved aqueous solubility and potent anti-biofilm properties. nih.govrsc.org The design of these dimeric structures involved connecting two this compound units with various linkers. It was determined that linkers with a length of 5 to 8 atoms and containing a heteroatom generally displayed the best antimicrobial activity. nih.gov An exception was a potent analog featuring a trans-1,4-cyclohexyldiamine linker, which lacks a heteroatom. nih.gov Conversely, modifications incorporating polyethylene (B3416737) glycol or thio-substituted linkers resulted in inactive compounds. researchgate.net

These optimized scaffolds not only inhibited biofilm formation but also demonstrated the ability to eradicate established biofilms. nih.gov Furthermore, some of these compounds showed synergistic effects when combined with FDA-approved antibiotics like vancomycin (B549263), significantly reducing the concentration of vancomycin needed to be effective against biofilms. nih.gov This positions the this compound scaffold as a promising candidate for developing antimicrobial adjuvants that can tackle difficult-to-treat biofilm-related infections. nih.govrsc.org

Design of Spiro-Pyrrolidinedione Scaffolds

Incorporating spirocyclic systems into drug design is a strategy to increase the three-dimensionality and structural complexity of molecules. bldpharm.com This can lead to improved target selectivity and better physicochemical properties. bldpharm.comnih.gov The this compound scaffold has been successfully integrated into spiro-heterocyclic systems, particularly spiro[oxindole-2,3′-pyrrolidines]. mdpi.com

The synthesis of these complex structures is often achieved through multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.commdpi.comnih.gov This method allows for the efficient, one-pot construction of diverse spiro[oxindole-2,3′-pyrrolidine] derivatives from readily available starting materials like isatin (B1672199) derivatives, α-amino acids (e.g., L-valine or L-proline), and various dipolarophiles. mdpi.commdpi.com This synthetic flexibility enables the creation of libraries of compounds with varied substituents, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Spiro[oxindole-2,3′-pyrrolidine] compounds are recognized as a "privileged structural unit" found in numerous natural and synthetic bioactive molecules. mdpi.com They have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory effects. mdpi.commdpi.com The rigid, three-dimensional nature of the spiro scaffold can help to orient functional groups in a specific way to enhance interaction with biological targets. bldpharm.com For example, spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide (B58015) scaffolds have shown promising antimicrobial activity, and molecular docking studies suggest they interact with key enzymes in microbial cell wall synthesis. mdpi.comdntb.gov.ua The design of such spiro compounds represents a powerful approach to exploring new chemical space and developing novel therapeutic agents based on the this compound core. nih.gov

Applications of Pyrrolidine 2,3 Dione in Synthetic Organic Chemistry

Intermediate in the Synthesis of Pyrrolidine (B122466) Alkaloids and Other Heterocycles

Pyrrolidine-2,3-diones serve as crucial intermediates in the synthesis of a variety of nitrogen-containing heterocycles, particularly those related to pyrrolidine alkaloids. researchgate.netresearchgate.net The pyrrolidine ring is a core structure in numerous alkaloids, which are naturally occurring compounds often exhibiting significant biological activity. mdpi.com The reactivity of the dione (B5365651) allows for various chemical transformations to build upon its core structure, leading to the stereoselective synthesis of complex targets.

The synthesis of these heterocyclic compounds often begins with the condensation of pyruvic acids with different aldehydes and amines to form the initial pyrrolidine-2,3-dione ring. researchgate.net This core can then undergo further reactions. For instance, nucleophilic addition at the C-3 carbonyl group is a common strategy. Condensation with an amine nucleophile typically occurs at this position to yield the corresponding enamine product. researchgate.net This reactivity is fundamental for elaborating the scaffold into more complex heterocyclic systems found in medicinally relevant compounds and natural products. researchgate.netbohrium.com

Table 1: Examples of Heterocycles Synthesized from this compound Intermediates This table is for illustrative purposes and does not represent an exhaustive list.

| Starting Material Class | Reagents/Conditions | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| 1,5-Disubstituted this compound | Methylamine (B109427) | 4-(1-methylamino)ethylidene-pyrrolidine-2,3-dione | researchgate.net |

| Phenylpyruvic acid, Aldehydes, Amines | Condensation | Substituted Pyrrolidine-2,3-diones | researchgate.net |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Catechols, Laccase | Functionalized Pyrrolidine-2,3-diones | researchgate.net |

Conversion to Beta-Amino Acids and Other Functionalized Derivatives

A significant application of pyrrolidine-2,3-diones is their conversion into novel β-amino acids and other highly functionalized derivatives. researchgate.netresearchgate.net β-amino acids are important structural motifs in peptidomimetics and natural products, capable of forming stable secondary structures like helices and sheets. illinois.edu The synthesis of these compounds from pyrrolidine-2,3-diones provides access to densely functionalized and stereochemically complex structures that are not easily accessible through other methods. researchgate.net

A facile, one-step conversion of highly substituted pyrrolidine-2,3-diones to β-amino acids has been reported. researchgate.netresearchgate.net This method often involves a one-pot, three-component cyclization followed by a rearrangement to yield pyrrolidinone products that are rich in functionality and contain an all-carbon quaternary stereocenter. researchgate.net This approach is noted for being operationally simple and highly diastereoselective, enabling gram-scale synthesis of these valuable compounds. researchgate.net The ability to readily functionalize the this compound core allows for the synthesis of a wide array of derivatives, expanding their utility in medicinal chemistry and drug discovery. rsc.orgnih.gov

Use in Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net Pyrrolidine-2,3-diones have proven to be excellent substrates for MCRs, enabling the efficient synthesis of complex molecular architectures. researchgate.net A common approach is a one-pot, three-component reaction involving an amine, an aldehyde, and a pyruvic acid derivative to form the this compound core. nih.govresearchgate.netrsc.org

This strategy offers high atom and step economy, producing less waste compared to traditional multistep syntheses. researchgate.net The reaction has been leveraged to create libraries of this compound derivatives with diverse substitutions. researchgate.netnih.gov For example, using diamines as the amine source in these MCRs provides a pathway to novel derivatives with varied structural features. researchgate.netrsc.org

Furthermore, pyrrolidine-2,3-diones, acting as enol components, have been utilized for the first time in Ugi and Passerini-type reactions. semanticscholar.org These isocyanide-based MCRs are renowned for their ability to generate peptide-like scaffolds. ebrary.net The reaction of electron-poor pyrrolidine-2,3-diones with aldehydes, amines, and isocyanides yields enaminic four-component Ugi adducts. semanticscholar.org In the absence of an amine, Passerini-type products can be selectively formed. semanticscholar.org These methods provide a mild and selective route to introduce complex peptidic or pseudo-peptidic groups onto the this compound scaffold at the C-3 position. semanticscholar.org

Table 2: Multicomponent Reactions Involving this compound

| MCR Type | Components | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Amine, Aldehyde, Phenyl pyruvic ester derivative | Substituted Pyrrolidine-2,3-diones | One-pot synthesis, High C-C chemoselectivity | researchgate.netnih.govrsc.org |

| Enol-Ugi Reaction | This compound, Aldehyde, Amine, Isocyanide | Enaminic Ugi adducts | Introduces peptidic groups at C-3 | semanticscholar.org |

Precursor for Dimeric and Trimeric Scaffolds

The utility of pyrrolidine-2,3-diones extends to their use as precursors for larger, more complex molecular structures, including dimeric and trimeric scaffolds. researchgate.net These higher-order structures are synthesized by linking monomeric this compound units together, often through the use of diamine or polyamine linkers in the initial multicomponent reaction. researchgate.netrsc.org

During the synthesis of monomeric pyrrolidine-2,3-diones using diamines, the corresponding dimeric scaffolds can form readily in the reaction mixture. nih.gov By optimizing the reaction conditions, these dimers can be produced as the major products. rsc.org This synthetic strategy has been employed to create libraries of novel dimeric pyrrolidine-2,3-diones, which have been evaluated for various biological activities. researchgate.netnih.gov

The synthesis of trimeric scaffolds has also been explored. researchgate.netresearchgate.net For instance, the use of polyazadiamine linkers in the multicomponent reaction can lead to the formation of both dimeric and trimeric structures. researchgate.net However, research has shown that while monomeric and dimeric scaffolds can exhibit significant biological activity, the corresponding trimeric versions may be inactive, highlighting the importance of molecular size and conformation for biological function. researchgate.netresearchgate.net The ability to systematically build these larger scaffolds from a simple heterocyclic core demonstrates the modularity and versatility of this compound chemistry. rsc.org

Computational Chemistry Approaches in Pyrrolidine 2,3 Dione Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and electronic properties of the pyrrolidine-2,3-dione scaffold. These theoretical studies provide a molecular-level understanding of reaction mechanisms and the stability of various tautomeric forms.

In the investigation of the synthesis of 1,4,5-trisubstituted this compound derivatives, DFT calculations were employed to explore the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine. beilstein-journals.orgnih.gov The calculations suggested a favorable reaction pathway, indicating that the formation of the main product is governed by kinetic selectivity rather than thermodynamic stability. beilstein-journals.orgnih.gov

Researchers have also used DFT to study the tautomerism in precursor molecules like 4-acetyl-3-hydroxy-3-pyrroline-2-ones. nih.gov Calculations performed at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory revealed that the stability difference between tautomers is minimal, with a small potential barrier for interconversion. nih.gov This highlights the dynamic nature of these structures.

Table 1: Theoretical Energy Differences and Activation Barriers for Tautomerization nih.gov

| Parameter | Gas Phase (kcal·mol⁻¹) | Ethanol (B145695) Solvent Model (kcal·mol⁻¹) |

|---|---|---|

| Energy Difference (Structure 4a vs. 4a') | 1.3 | 0.4 |

| Potential Barrier (4a to 4a') | 0.5 | 1.0 |

These quantum chemical studies provide fundamental insights that are crucial for understanding and controlling the synthesis of complex this compound derivatives. beilstein-journals.orgnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding

Molecular dynamics (MD) simulations are a cornerstone of computational research on pyrrolidine-2,3-diones, enabling the exploration of their conformational landscapes and binding modes with biological targets. These simulations model the atomic motions of a system over time, providing a dynamic picture of molecular interactions.

A notable application of MD simulations was in the identification of this compound derivatives as novel inhibitors of the Cdk5/p25 complex, a target implicated in Alzheimer's pathology. nih.gov After identifying potential candidates through other computational methods, MD simulations were performed to assess the stability of the ligand-protein complexes. nih.gov

The simulation protocol involved several key steps:

System Preparation: Each complex was placed in a simulation box with explicit solvent.

Equilibration: The systems were equilibrated first in an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble at 1.0 bar using the Parrinello–Rahman barostat. nih.gov

Production Run: Freely movable MD simulations were conducted for 30 nanoseconds. Long-range electrostatic interactions were handled using the Particle Mesh Ewald (PME) method, and bond distances were constrained with the LINCS algorithm. nih.gov

The stability of the complexes was evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone. The Cdk5/p25 complex, when bound to the candidate inhibitors, showed an average RMSD value of approximately 2.15 Å over the simulation period, indicating stable binding. nih.gov Furthermore, binding free energy calculations suggested that the identified this compound derivatives had a stronger binding affinity to Cdk5/p25 than the reference compound. nih.gov Molecular interaction analysis confirmed that the inhibitors stably occupied the ATP-binding site of the enzyme. nih.gov

Table 2: Binding Free Energy of this compound Derivatives with Cdk5/p25 nih.gov

| Compound | Binding Free Energy (kJ/mol) |

|---|---|

| Reference Compound | -113.10 |

| Candidate Inhibitor 1 | Lower than Reference |

| Candidate Inhibitor 2 | Lower than Reference |

| Candidate Inhibitor 3 | Lower than Reference |

| Candidate Inhibitor 4 | Lower than Reference |

Note: Specific energy values for the four candidate inhibitors were described as being lower than the reference but not explicitly quantified in the source material.

Ligand-Based Pharmacophore Design for Virtual Screening

Ligand-based pharmacophore modeling is a powerful virtual screening technique that has been successfully applied to discover new this compound derivatives with desired biological activity. nih.gov This approach involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov

In the search for Cdk5/p25 inhibitors, a ligand-based pharmacophore model was constructed based on a set of known active compounds. nih.gov This model served as a 3D query to screen chemical databases for novel molecules containing the required pharmacophoric features. This process allows for the rapid filtering of large compound libraries to identify a smaller, more manageable set of candidates for further investigation. nih.govresearchgate.net

The virtual screening process led to the identification of several drug-like molecules, which were then subjected to molecular docking to predict their binding orientation and affinity. nih.gov Molecules that achieved a dock score higher than a reference compound were selected for more rigorous analysis using molecular dynamics simulations and binding free energy calculations. nih.gov This hierarchical computational approach ultimately led to the discovery of four promising this compound derivatives as potential Cdk5/p25 inhibitors, demonstrating the effectiveness of using this scaffold as a novel moiety for enzyme inhibition. nih.gov

Q & A

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

- Methodological Answer : Advanced spectroscopic techniques are critical. 2D NMR (e.g., HMBC) resolves coupling interactions between protons and carbons, while X-ray crystallography provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks . For example, HMBC spectra distinguish enamine tautomers by correlating N-substituent protons with carbonyl carbons .

Q. What preliminary assays are recommended to assess this compound bioactivity?

- Methodological Answer : Begin with minimal inhibitory concentration (MIC) assays against planktonic bacteria (e.g., S. aureus) and minimum biofilm eradication concentration (MBEC) tests. Compounds with low MBEC/MIC ratios (e.g., 2–4) indicate potent anti-biofilm activity. Synergism studies with FDA-approved antibiotics (e.g., vancomycin) can identify adjuvant potential .

Advanced Research Questions

Q. How do computational methods like DFT elucidate reaction mechanisms in this compound synthesis?

- Methodological Answer : Density functional theory (DFT) calculates Gibbs free energy (ΔG‡) to map reaction pathways. For instance, the reaction between 3-pyrrolin-2-one and methylamine proceeds via a keto-enol tautomerism intermediate, with ethanol solvent models showing kinetic selectivity favoring the main product . Transition state analysis identifies rate-limiting steps, guiding experimental optimization .

Q. What strategies improve aqueous solubility and pharmacokinetics of pyrrolidine-2,3-diones without compromising bioactivity?

- Methodological Answer : Incorporate polar substituents (e.g., trifluoromethylphenyl, ethyl moieties) at positions 4 and 5. Diamine linkers with aza-substituents enhance solubility and act as "switches" for antimicrobial activity. Dimerization via optimized multicomponent reactions improves bioavailability but requires solvent compatibility checks (e.g., dichloromethane solubility limits) .

Q. How can structure-activity relationship (SAR) studies guide the design of pyrrolidine-2,3-diones targeting specific enzymes?

- Methodological Answer : SAR focuses on substitutions at N, C4, and C5 positions. Halogenated benzoyl/phenyl groups at C4/C5 enhance binding to targets like P. aeruginosa PBP3. Pharmacophore modeling and virtual screening prioritize scaffolds with hydrogen-bond acceptors (e.g., carbonyl groups) for enzyme inhibition .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

- Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., biofilm models, bacterial strains) and validating via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). MD simulations assess target engagement stability (e.g., Cdk5/p25 inhibition in Alzheimer’s models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.